molecular formula C8H11ClN2 B2411624 [(6-chloropyridin-2-yl)methyl]dimethylamine CAS No. 63763-80-4

[(6-chloropyridin-2-yl)methyl]dimethylamine

Cat. No.: B2411624
CAS No.: 63763-80-4
M. Wt: 170.64
InChI Key: YEGXJMUBOQLVDV-UHFFFAOYSA-N
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Description

Historical Context of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in coal tar by Thomas Anderson in 1849. The structural analogy between pyridine and benzene, with one methine group replaced by nitrogen, enabled early chemists to explore aromaticity and reactivity in nitrogen-containing heterocycles. By the late 19th century, synthetic methodologies such as the Hantzsch pyridine synthesis (1881) and Chichibabin reaction (1914) revolutionized access to substituted pyridines. These advances laid the groundwork for modern applications in agrochemicals, pharmaceuticals, and materials science.

The introduction of halogen atoms, such as chlorine, into pyridine rings emerged as a critical strategy for modulating electronic properties and reactivity. For instance, 2-chloropyridine derivatives gained prominence in the mid-20th century as intermediates for antihistamines (e.g., chlorphenamine) and fungicides. The development of [(6-chloropyridin-2-yl)methyl]dimethylamine builds upon this legacy, combining halogenation with alkylamine functionalization to enhance bioactivity and synthetic utility.

Structural Significance of Chloropyridine Scaffolds

Chloropyridines exhibit distinct electronic and steric properties due to the electron-withdrawing nature of the chlorine substituent. The position of chlorine on the pyridine ring profoundly influences reactivity:

  • 2-Chloropyridines : The chlorine atom at the ortho position directs electrophilic substitution to the para position while enhancing susceptibility to nucleophilic aromatic substitution (SNAr).
  • 3-Chloropyridines : Meta-substituted derivatives exhibit reduced resonance stabilization, favoring radical or metal-catalyzed coupling reactions.
  • 4-Chloropyridines : Para-substituted analogs often participate in cross-coupling reactions, serving as precursors to biaryl systems.

For this compound, the chlorine at C6 and dimethylamine at C2 create a sterically congested environment. This configuration stabilizes transition states in SNAr reactions while enabling hydrogen bonding via the dimethylamine moiety. Computational studies suggest that the chlorine atom induces a dipole moment of 1.8–2.2 D, polarizing the pyridine ring and enhancing interactions with biological targets.

Table 1: Comparative Reactivity of Chloropyridine Isomers

Position Reactivity Pattern Key Applications
2-Chloro SNAr at C4; directed ortho-metalation Antihistamines, fungicides
3-Chloro Radical dimerization; C–H activation Polymer additives, ligands
4-Chloro Suzuki–Miyaura coupling; Ullmann reactions Pharmaceutical intermediates

Role of Dimethylamine Substituents in Bioactive Molecules

Dimethylamine groups are ubiquitous in medicinal chemistry due to their ability to:

  • Enhance solubility : The basic nitrogen (pKa ≈ 10.5) facilitates salt formation, improving aqueous solubility.
  • Modulate bioavailability : As hydrogen bond acceptors, dimethylamine substituents enhance membrane permeability and target engagement.
  • Serve as synthetic handles : The amine group undergoes alkylation, acylation, or oxidation, enabling diversification of pyridine cores.

In this compound, the dimethylamine moiety at C2 participates in charge-transfer interactions with aromatic systems, as evidenced by red-shifted UV-Vis absorption bands (λmax ≈ 275 nm). This property is exploited in photodynamic therapies and sensor designs. Furthermore, the compound’s logP value (≈1.8) balances lipophilicity and hydrophilicity, making it amenable to blood-brain barrier penetration in neuroactive drug candidates.

Case Study: Bioactive Analogs

  • Disopyramide : A 2-pyridyl dimethylamine derivative used as an antiarrhythmic agent.
  • Pyrithione : A 2-mercaptopyridine-N-oxide fungicide derived from 2-chloropyridine intermediates.
  • Kinase inhibitors : 3-Piperidinyl pyridine derivatives with dimethylamine groups show sub-nanomolar IC50 values against CH24H enzymes.

These examples underscore the versatility of dimethylamine-functionalized pyridines in addressing diverse therapeutic challenges.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXJMUBOQLVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloropyridin-2-yl)methyl]dimethylamine typically involves the reaction of 2-chloropyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-chloropyridine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at a specific temperature and pressure to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(6-chloropyridin-2-yl)methyl]dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

[(6-chloropyridin-2-yl)methyl]dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(6-chloropyridin-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

[(6-Chloropyridin-3-yl)methyl]dimethylamine (CAS: 221146-31-2) Molecular Formula: C₈H₁₁ClN₂ (identical to the 2-yl isomer) . Key Differences: The chlorine atom and dimethylaminomethyl group are positioned at the 6- and 3-positions of the pyridine ring, respectively. Properties:

  • Predicted boiling point: 224.8 ± 25.0 °C .
  • Predicted pKa: 7.58 ± 0.28 (indicating moderate basicity) .
    • Applications : Likely used in similar contexts as the 2-yl isomer but with distinct pharmacokinetic or binding profiles due to positional isomerism.
Chloro-Pyridine Derivatives

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (CAS: Not provided) Molecular Formula: C₁₃H₁₇ClN₂O₃ . Key Differences: Incorporates a dimethoxymethyl and pivalamide group, enhancing steric bulk and altering hydrogen-bonding capacity compared to the dimethylamine group in the target compound. Applications: Potential use as an intermediate in drug synthesis, leveraging its amide functionality.

Methyl 3-(6-Chloro-5-pivalamidopyridin-2-yl)acrylate (CAS: Not provided) Molecular Formula: C₁₄H₁₇ClN₂O₃ . Key Differences: Features an acrylate ester and pivalamide group, introducing conjugated double bonds for UV activity and increased polarity. Applications: Likely employed in polymer chemistry or as a Michael acceptor in organic synthesis.

Functional Analogues

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: Not provided) Molecular Formula: C₁₂H₁₆N₂O₃S₂ . Key Differences: Pyrimidine core with thietane and thioether groups, differing in heterocyclic framework and sulfur-based substituents. Applications: Agrochemical or medicinal chemistry due to sulfur’s role in bioactivity.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Predicted Boiling Point (°C) Predicted pKa Applications
[(6-Chloropyridin-2-yl)methyl]dimethylamine C₈H₁₁ClN₂ 6-Cl, 2-(CH₂N(CH₃)₂) N/A N/A Discontinued; research applications
[(6-Chloropyridin-3-yl)methyl]dimethylamine C₈H₁₁ClN₂ 6-Cl, 3-(CH₂N(CH₃)₂) 224.8 ± 25.0 7.58 ± 0.28 Pharmaceuticals, agrochemicals
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₃H₁₇ClN₂O₃ 2-Cl, 6-(CH(OCH₃)₂), 3-pivalamide N/A N/A Drug intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 6-CH₃, 4-thietane, 2-thioacetate N/A N/A Agrochemicals

Research Findings and Implications

  • Positional Isomerism: The 2-yl and 3-yl isomers of [(6-chloropyridinyl)methyl]dimethylamine exhibit divergent electronic profiles due to the chlorine’s position. The 3-yl isomer’s predicted pKa (~7.58) suggests it is more basic than typical pyridines (pKa ~5.2), likely due to electron-donating effects from the dimethylaminomethyl group .
  • Steric Effects : Bulky substituents (e.g., pivalamide in compound 2B) reduce metabolic degradation, enhancing bioavailability in drug candidates .
  • Sulfur-Containing Analogues : Thioether and thietane groups (e.g., compound 2C) may improve pesticidal activity by interacting with sulfur-dependent enzymes in pests .

Biological Activity

[(6-chloropyridin-2-yl)methyl]dimethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C8H11ClN2
  • Molecular Weight: 170.64 g/mol

Its structure features a chlorinated pyridine ring bonded to a dimethylamine group, which enhances its reactivity and biological profile.

This compound interacts with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects. The specific pathways affected depend on the target and context of use, but common mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, altering signaling pathways that affect cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects: Studies suggest it may protect neuronal cells from oxidative stress.
  • Potential Anticancer Properties: Preliminary findings indicate possible inhibition of tumor growth in specific cancer models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure FeaturesBiological Activity
(6-Chloropyridin-3-yl)methyl]dimethylamineChlorinated pyridine with dimethylamineAntimicrobial
(4,6-Dichloropyridin-2-yl)methanamineDichloro pyridine structurePotential anticancer activity
(6-Chloro-4-methylpyridin-2-yl)methanamineMethylated pyridine derivativeNeurotransmitter modulation

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting potential as a new antimicrobial agent .

Study 2: Neuroprotective Properties

In vitro experiments assessed the neuroprotective effects of the compound on human dopaminergic neuronal precursor cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA). The results showed that pre-treatment with this compound significantly reduced cell death and oxidative stress markers, indicating its potential role in neuroprotection .

Study 3: Anticancer Activity

Research focused on the compound's ability to inhibit the BCL6 protein, a known target in diffuse large B-cell lymphoma (DLBCL). In xenograft mouse models, treatment with this compound resulted in reduced tumor size and BCL6 levels, highlighting its potential as an anticancer therapeutic .

Q & A

Q. How can SAR studies optimize bioactivity in derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., morpholinyl, pyrrolidinyl) and evaluate bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements. Validate with molecular docking against target proteins (e.g., neurotransmitter receptors) .

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